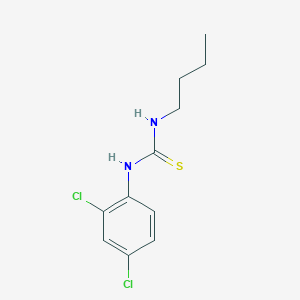![molecular formula C11H8Cl2N2OS B5104107 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone, also known as DCB-THIO, is a pyrimidinone derivative that has gained attention in scientific research due to its potential therapeutic applications. DCB-THIO has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. In vivo studies have shown that 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory, anti-cancer, and anti-viral properties. However, 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone. One area of interest is the development of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone as an anti-cancer agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone and to optimize its synthesis and purification methods.
Métodos De Síntesis
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzyl chloride with thiosemicarbazide, followed by cyclization with potassium hydroxide. The final product is obtained through a purification process using column chromatography. The purity and yield of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone can be optimized through various modifications to the synthesis method.
Aplicaciones Científicas De Investigación
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses such as HIV-1 and HCV.
Propiedades
IUPAC Name |
2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-1-2-9(13)7(5-8)6-17-11-14-4-3-10(16)15-11/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVAOHUAKUESNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSC2=NC=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

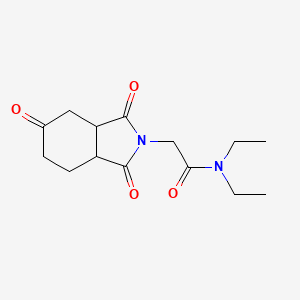
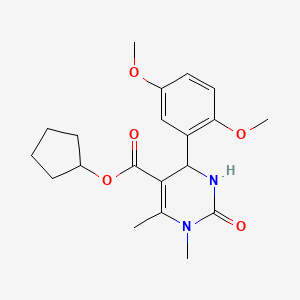
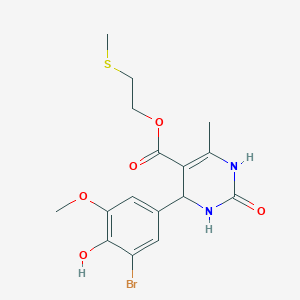
![3-[(4-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104068.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B5104086.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)
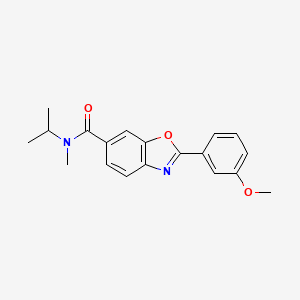
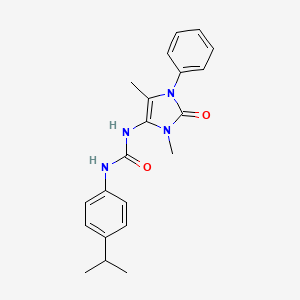
![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
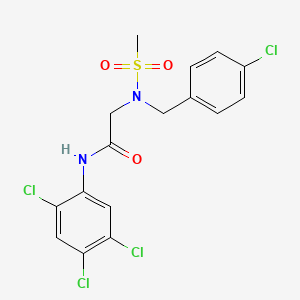
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)
